{4-[([1,1'-Biphenyl]-2-yl)methoxy]phenoxy}acetic acid
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Overview
Description
{4-[([1,1’-Biphenyl]-2-yl)methoxy]phenoxy}acetic acid is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a biphenyl group attached to a phenoxyacetic acid moiety through a methoxy linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[([1,1’-Biphenyl]-2-yl)methoxy]phenoxy}acetic acid typically involves the following steps:
Formation of the Biphenyl Intermediate: The biphenyl intermediate can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.
Phenoxyacetic Acid Formation: The final step involves the reaction of the methoxylated biphenyl intermediate with chloroacetic acid under basic conditions to form the phenoxyacetic acid moiety.
Industrial Production Methods
Industrial production of {4-[([1,1’-Biphenyl]-2-yl)methoxy]phenoxy}acetic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Catalysts and reagents are carefully selected to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
{4-[([1,1’-Biphenyl]-2-yl)methoxy]phenoxy}acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Substituted phenoxyacetic acid derivatives.
Scientific Research Applications
{4-[([1,1’-Biphenyl]-2-yl)methoxy]phenoxy}acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of {4-[([1,1’-Biphenyl]-2-yl)methoxy]phenoxy}acetic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-Biphenylacetic Acid: A non-steroidal anti-inflammatory drug (NSAID) with similar structural features.
2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]acetic acid: Another biphenyl derivative with distinct biological activities.
Uniqueness
{4-[([1,1’-Biphenyl]-2-yl)methoxy]phenoxy}acetic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its methoxy linker and phenoxyacetic acid moiety differentiate it from other biphenyl derivatives, making it a valuable compound for various applications.
Properties
CAS No. |
833485-20-4 |
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Molecular Formula |
C21H18O4 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
2-[4-[(2-phenylphenyl)methoxy]phenoxy]acetic acid |
InChI |
InChI=1S/C21H18O4/c22-21(23)15-25-19-12-10-18(11-13-19)24-14-17-8-4-5-9-20(17)16-6-2-1-3-7-16/h1-13H,14-15H2,(H,22,23) |
InChI Key |
WYICZXDWRZSFFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2COC3=CC=C(C=C3)OCC(=O)O |
Origin of Product |
United States |
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